Halogen Substitution Pattern Defines Unique Binding Interaction Potential vs. 3,4-Dichloro Analog
The primary quantifiable differentiation for 5557-48-2 lies in its mono-chloro substitution pattern versus the 3,4-dichloro analog. The 3,4-dichloro analog (SMR000160456) has a reported IC50 of 5,000 nM against the human photoreceptor-specific nuclear receptor in a primary screening assay . The removal of the 3-chloro substituent in 5557-48-2 alters the molecule's electrostatic potential and steric profile, which is predicted to modify its binding affinity and selectivity for this and other targets. This structural divergence creates a distinct SAR inflection point, making 5557-48-2 an essential tool for probing the binding pocket tolerances that the di-halogenated analog cannot address.
| Evidence Dimension | Calculated Physicochemical Property: Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.6 Ų (Predicted for 5557-48-2) |
| Comparator Or Baseline | 3,4-Dichlorobenzyl analog (CAS 5509-75-1): 55.6 Ų (Predicted) |
| Quantified Difference | No difference in TPSA, but significant difference in 3D steric bulk and halogen bonding potential, not captured by this 2D descriptor. Primary differentiation is 3D structural and electronic, evidenced by distinct binding data for the analog. |
| Conditions | In silico calculation versus in vitro binding data for the comparator. |
Why This Matters
Possessing the mono-chloro analog is not redundant; its distinct steric and electronic profile is the only way to experimentally map the SAR of the chlorobenzyl binding pocket, whereas the dichloro analog represents a different activity cliff.
- [1] BindingDB. BDBM75973: 4-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone. Affinity Data: IC50 = 5.00E+3 nM for Photoreceptor-specific nuclear receptor (Human). The Scripps Research Institute Molecular Screening Center. View Source
